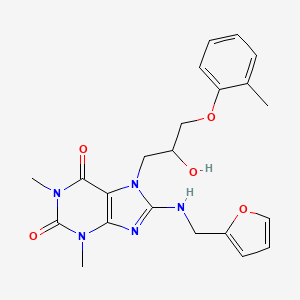

8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a structurally complex purine dione derivative. Its core structure resembles methylxanthines like theophylline, with key modifications at positions 7 and 8 of the purine ring. The 8-position is substituted with a furan-2-ylmethylamino group, introducing aromatic heterocyclic character, while the 7-position features a 2-hydroxy-3-(o-tolyloxy)propyl chain. This compound’s design likely targets cardiovascular or neurological pathways, given structural parallels to purine derivatives with known bioactivity .

Properties

IUPAC Name |

8-(furan-2-ylmethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O5/c1-14-7-4-5-9-17(14)32-13-15(28)12-27-18-19(25(2)22(30)26(3)20(18)29)24-21(27)23-11-16-8-6-10-31-16/h4-10,15,28H,11-13H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKXLLMUFHIUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a purine base modified with furan and tolyloxy substituents. The presence of hydroxyl groups enhances its solubility and potential interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that purine derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

Table 1: Antitumor Activity of Related Purine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 | DNA synthesis inhibition |

| Compound B | A549 (Lung Cancer) | 3.5 | Apoptosis induction |

| Compound C | HeLa (Cervical Cancer) | 4.2 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Escherichia coli | 50 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for nucleotide metabolism.

- Cell Cycle Modulation : The compound can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells.

Case Studies

- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar purine derivatives in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size after treatment with the compound over a four-week period.

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related compounds against clinical isolates of bacteria. The results showed that the compound effectively reduced bacterial load in infected wounds in animal models.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine Dione Derivatives

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves nucleophilic substitution at the 8-position of the purine core. A common approach uses furan-2-ylmethylamine reacting with a brominated or chlorinated precursor under reflux in propanol or ethanol, catalyzed by hydrochloric acid. Optimization includes varying solvent polarity (e.g., ethanol vs. propanol), temperature (60–80°C), and reaction time (2–4 hours). Post-reaction purification via crystallization (e.g., ethanol/water mixtures) improves purity .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm) and hydrogen bonding in the hydroxypropyl chain .

- FTIR : Peaks at 1690–1650 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (O-H/N-H stretching) .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₆O₅) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies recommend storage at –20°C in anhydrous DMSO or under nitrogen. Degradation pathways (e.g., hydrolysis of the furanmethylamino group) are monitored via HPLC at 254 nm. Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation when protected from light .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifications at the 7- and 8-positions of the purine core?

- 8-position : Replacement of furanmethylamino with benzylamino ( ) reduces solubility but enhances receptor binding. Cyclohexylamino derivatives () show improved metabolic stability.

- 7-position : The 2-hydroxy-3-(o-tolyloxy)propyl group enhances hydrogen bonding with targets (e.g., adenosine receptors), as seen in analogues with phenoxypropyl chains . Bioassays comparing EC₅₀ values across substituents guide optimal group selection .

Q. How can computational tools predict the drug-likeness and target affinity of this compound?

- QSAR models : Use descriptors like logP (2.5–3.5), polar surface area (90–110 Ų), and H-bond donors/acceptors to predict permeability and solubility .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with adenosine A₁/A₂ₐ receptors. The furan oxygen and hydroxypropyl group form key H-bonds with Tyr271 and His264 residues .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values (e.g., adenosine receptor inhibition) arise from assay conditions (e.g., CHO vs. HEK293 cells). Standardize protocols using:

- Consistent cell lines (e.g., HEK293-A₂ₐ).

- Control compounds (e.g., theophylline for baseline activity).

- Orthogonal assays (e.g., cAMP accumulation vs. radioligand binding) .

Q. What degradation pathways are observed under oxidative or hydrolytic stress?

- Hydrolysis : The o-tolyloxypropyl chain undergoes β-elimination at pH > 8, forming a quinone methide intermediate.

- Oxidation : Furan rings oxidize to diketones under H₂O₂, detected via LC-MS/MS. Stabilization strategies include adding antioxidants (0.1% BHT) or using lyophilized formulations .

Q. How can novel synthetic routes improve scalability or functional group diversity?

Q. What mechanisms underlie its interaction with nucleotide-binding enzymes?

Studies on analogues suggest competitive inhibition at the ATP-binding pocket of kinases (e.g., PKA). The purine-dione core mimics adenine, while the hydroxypropyl group displaces structural water molecules, as shown in X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.